molecular formula C10H7BrO3 B13676562 3-Bromo-5-methoxy-2H-chromen-2-one

3-Bromo-5-methoxy-2H-chromen-2-one

Cat. No.: B13676562
M. Wt: 255.06 g/mol
InChI Key: RFKYCYPQNXKALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methoxy-2H-chromen-2-one is a brominated coumarin derivative that serves as a key synthetic intermediate for researchers developing novel heterocyclic compounds. Coumarins are a significant class of compounds in medicinal chemistry due to their broad spectrum of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties . The bromine atom at the 3-position makes this molecule a highly versatile building block for various cyclization and functionalization reactions. It can be used to synthesize complex structures such as pyran, pyridine, thiophene, thiazole, and pyrazole derivatives, which are core scaffolds in many pharmacologically active molecules . Research on structurally similar 3-bromoacetylcoumarins has demonstrated significant potential in drug discovery, particularly in developing cytotoxic agents. These derivatives have shown potent in vitro anticancer activity against a range of human cancer cell lines, including gastric (NUGC), colon (DLD1), and liver cancers (HEPG2) . Furthermore, other bromo-substituted coumarin analogs have been investigated for anti-allergic effects, inhibiting mast cell degranulation and the production of pro-inflammatory cytokines . This compound is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C10H7BrO3

Molecular Weight

255.06 g/mol

IUPAC Name

3-bromo-5-methoxychromen-2-one

InChI

InChI=1S/C10H7BrO3/c1-13-8-3-2-4-9-6(8)5-7(11)10(12)14-9/h2-5H,1H3

InChI Key

RFKYCYPQNXKALC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C(=O)O2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Bromo 5 Methoxy 2h Chromen 2 One and Its Structural Analogues

Strategic Approaches to the 2H-Chromen-2-one Core Synthesis

The synthesis of the 2H-chromen-2-one, or coumarin (B35378), skeleton is a cornerstone of organic chemistry, with several named reactions being central to its construction. These methods offer diverse pathways to access a wide array of substituted coumarins.

Pechmann Condensation and its Optimized Variants

The Pechmann condensation, first reported by Hans von Pechmann in 1884, is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a β-keto ester or carboxylic acid under acidic conditions. wikipedia.orgnumberanalytics.comnumberanalytics.com The reaction mechanism involves an initial transesterification between the phenol and the β-keto ester, catalyzed by a strong acid. numberanalytics.comyoutube.comorganic-chemistry.org This is followed by an intramolecular cyclization, akin to a Friedel-Crafts acylation, and subsequent dehydration to yield the coumarin ring system. wikipedia.org

The versatility of the Pechmann condensation is demonstrated by its application to various phenols. While simple phenols may require harsh conditions, highly activated phenols like resorcinol (B1680541) can react under much milder conditions. wikipedia.org A variety of acid catalysts can be employed, including sulfuric acid (H₂SO₄), aluminum chloride (AlCl₃), methanesulfonic acid, and phosphorus pentoxide (P₂O₅). wikipedia.orgyoutube.comsciensage.info

Table 1: Comparison of Catalysts in Pechmann Condensation

CatalystConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Concentrated, often with heatingReadily available, effective for many substratesHarsh conditions, potential for side reactions and charring
Aluminum Chloride (AlCl₃)Anhydrous, often in a solvent like nitrobenzeneStrong Lewis acid, can promote reaction with less reactive phenolsStoichiometric amounts often required, workup can be cumbersome
Methanesulfonic AcidNeat or in a solventStrong acid, often gives cleaner reactions than H₂SO₄More expensive than sulfuric acid
Phosphorus Pentoxide (P₂O₅)Often used with other acids or as a dehydrating agentPowerful dehydrating agent, can drive the reaction to completionCan be difficult to handle, vigorous reactions

Recent optimizations have focused on developing more environmentally benign and efficient protocols. These include the use of solid acid catalysts, ionic liquids, and solvent-free reaction conditions, often accelerated by microwave irradiation or mechanochemical methods using a ball mill. organic-chemistry.orgresearchgate.net For instance, the use of tailored Zn₀.₉₂₅Ti₀.₀₇₅O nanoparticles as a reusable catalyst under solvent-free conditions at 110 °C has been reported to be effective. nih.govnih.gov

Knoevenagel Condensation in Chromen-2-one Synthesis

The Knoevenagel condensation provides an alternative and powerful route to coumarins. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base catalyst like piperidine (B6355638) or pyridine (B92270). sciensage.infowikipedia.orgpurechemistry.org For the synthesis of coumarins, a salicylaldehyde (B1680747) derivative is typically reacted with an active methylene compound. youtube.comrsc.org

The mechanism proceeds via the formation of a nucleophilic enolate from the active methylene compound, which then adds to the carbonyl group of the aldehyde. wikipedia.orgpurechemistry.org Subsequent dehydration and intramolecular cyclization (lactonization) lead to the formation of the 2H-chromen-2-one ring. youtube.comresearchgate.net A notable variant is the Doebner modification, which utilizes pyridine as the solvent and is particularly useful when one of the activating groups on the methylene is a carboxylic acid, as it facilitates decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: Key Features of Knoevenagel Condensation for Coumarin Synthesis

FeatureDescription
Reactants Salicylaldehyde derivative and an active methylene compound (e.g., diethyl malonate, ethyl acetoacetate)
Catalyst Weak base (e.g., piperidine, pyridine, L-proline) nih.gov
Key Steps Nucleophilic addition, dehydration, intramolecular cyclization
Advantages Milder conditions compared to some Pechmann condensations, good for specific substitution patterns
Optimizations Use of ionic liquids, microwave irradiation to reduce reaction times nih.govic.ac.uk

Other Established Synthetic Pathways

Beyond the Pechmann and Knoevenagel reactions, a host of other synthetic methods have been developed to access the coumarin core, each with its own unique advantages and applications.

Wittig Reaction: This reaction provides a good alternative for the synthesis of 3,4-unsubstituted coumarins. It typically involves the reaction of a salicylaldehyde with a Wittig reagent, such as carbethoxymethylenetriphenylphosphorane. jst.go.jp One-pot procedures have been developed that involve the condensation of an o-hydroxybenzaldehyde with ethyl bromoacetate (B1195939) in the presence of triphenylphosphine. rsc.org

Baylis-Hillman Reaction: This reaction involves the coupling of an activated alkene with an electrophile, such as an aldehyde, in the presence of a nucleophilic catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane). wikipedia.orgorganic-chemistry.orgnrochemistry.com For coumarin synthesis, the reaction of a 2-hydroxybenzaldehyde with an alkyl vinyl ketone can lead to the formation of 3-acyl-2H-1-chromenes, which are precursors to coumarins. rsc.org

Michael Addition: The Michael addition, or conjugate addition, has been employed in coumarin synthesis. rsc.org For instance, the addition of aryllithium reagents to ethoxymethylenemalonates or ethoxymethyleneacetoacetates, followed by lactonization and elimination, provides an efficient route to oxygenated coumarins. iastate.edu Asymmetric Michael additions have also been developed to produce enantioenriched coumarin derivatives. nih.gov

Suzuki-Miyaura and Negishi Cross-Coupling Reactions: These powerful cross-coupling reactions are valuable for the synthesis of coumarin derivatives, particularly for introducing aryl or other substituents at specific positions on a pre-formed coumarin ring or a precursor. nih.gov

Kostanecki Reaction: The Kostanecki acylation is a method for forming chromones or coumarins by the acylation of O-hydroxyaryl ketones with aliphatic acid anhydrides, followed by cyclization. wikipedia.orgnih.gov The mechanism involves O-acylation, intramolecular aldol (B89426) condensation, and subsequent elimination. wikipedia.org While primarily used for chromones, it can also yield coumarins. wikipedia.orgrsc.orgacs.org

Regioselective Bromination Techniques at the C-3 Position

Once the 2H-chromen-2-one core is synthesized, the next critical step in producing 3-Bromo-5-methoxy-2H-chromen-2-one is the regioselective introduction of a bromine atom at the C-3 position. The electronic nature of the coumarin ring system dictates the reactivity towards electrophilic substitution.

Electrophilic Bromination of 3-Acetyl-2H-chromen-2-one Precursors

A common strategy for achieving C-3 bromination involves the use of a 3-acetyl-2H-chromen-2-one precursor. The acetyl group at the C-3 position can be readily transformed into a bromoacetyl group, which can then be further manipulated if necessary. The bromination of 3-acetylcoumarin (B160212) itself has been a subject of study. nih.govacs.org A variety of brominating agents have been successfully employed for this transformation, including bromine, tetrabutylammonium (B224687) tribromide (TBATB), phenyltrimethylammonium (B184261) tribromide (PhTAPBr₃), and copper(II) bromide (CuBr₂). nih.govrsc.org The reaction of 3-acetylcoumarins with these reagents provides a general and effective approach to obtaining 3-(bromoacetyl)coumarin (B1271225) derivatives. rsc.org

The electron-withdrawing nature of the coumarin ring system can make direct electrophilic bromination challenging. However, the presence of electron-donating groups on the benzene (B151609) ring can activate the molecule towards electrophilic attack. The regioselectivity of the bromination is highly dependent on the electronic properties of the substituents present on the coumarin scaffold. cdnsciencepub.comunica.it

Utilization of N-Bromosuccinimide (NBS) in Specific Bromination Reactions

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for electrophilic bromination of aromatic and heteroaromatic compounds. organic-chemistry.org In the context of coumarin chemistry, NBS has been used for the regioselective bromination at the C-3 position. cdnsciencepub.com The reactivity of NBS is often enhanced by the presence of a catalyst or by using specific solvent systems. d-nb.infomanac-inc.co.jp

The bromination of activated coumarins with NBS can proceed with high regioselectivity. cdnsciencepub.com The outcome of the reaction is influenced by the electronic nature of the substituents on the coumarin ring. For instance, electron-releasing groups on the benzene portion of the coumarin can direct bromination to specific positions. The solvent can also play a crucial role in determining the regioselectivity of NBS brominations. manac-inc.co.jpnih.gov Copper halides have been shown to promote the regioselective halogenation of coumarins using N-halosuccinimides as the halide source, even for less reactive coumarin derivatives. d-nb.info This method involves the in-situ generation of a highly reactive positive halogen species. d-nb.info

Table 3: Common Brominating Agents for Coumarin Derivatives

Brominating AgentPrecursor/SubstrateKey Features
Bromine (Br₂)3-AcetylcoumarinsClassical brominating agent, effective but can be hazardous.
N-Bromosuccinimide (NBS)Activated coumarins, 3-AcetylcoumarinsMilder and more selective than Br₂, versatile, can be used with catalysts. rsc.org
Copper(II) Bromide (CuBr₂)3-AcetylcoumarinsSolid reagent, often used in refluxing solvent. nih.govrsc.org
Tetrabutylammonium tribromide (TBATB)3-AcetylcoumarinsSolid, stable, and easy to handle source of bromine. nih.govrsc.org
Phenyltrimethylammonium tribromide (PhTAPBr₃)3-AcetylcoumarinsSolid reagent, offers controlled bromination. nih.govrsc.org

Copper Halide Promoted Regioselective Halogenation Strategies

A significant advancement in the synthesis of 3-halocoumarins involves the use of copper halides to promote regioselective halogenation. thieme-connect.comthieme.de This method provides a safe and convenient alternative to traditional protocols that often use hazardous reagents like molecular bromine. thieme-connect.de The strategy employs N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), as the halogen source, with a copper(II) halide (CuX₂) acting as a promoter, sometimes in conjunction with another Lewis acid like zinc halide (ZnX₂). thieme-connect.comthieme-connect.de

The reaction proceeds through the in situ generation of a highly reactive positive halogen species (X⁺). thieme-connect.com This is achieved by the coordination of the copper halide with the N-halosuccinimide. thieme-connect.de The resulting electrophilic halogenating agent then undergoes an electrophilic substitution reaction, preferentially at the electron-rich C-3 position of the coumarin ring. thieme-connect.comthieme-connect.de This regioselectivity is a key advantage, as direct halogenation can sometimes lead to a mixture of products. The reaction is typically carried out in a solvent like acetonitrile (B52724) under reflux conditions. thieme-connect.com

This methodology is effective for a range of coumarin substrates, including those with either electron-donating or electron-withdrawing groups, and has been successfully applied to produce 3-chlorocoumarins and 3-bromocoumarins in moderate to excellent yields (45–99%). thieme-connect.de The protocol is valued for its use of inexpensive and readily available reagents, making it a practical approach for synthesizing 3-halocoumarins. thieme-connect.comthieme-connect.de

Table 1: Key Features of Copper Halide Promoted Halogenation.
ParameterDescriptionReference
Halogen SourceN-Halosuccinimide (NBS for bromination, NCS for chlorination) thieme-connect.com
PromoterCopper(II) halide (e.g., CuBr₂, CuCl₂) thieme-connect.de
MechanismIn situ generation of X⁺ via coordination of CuX₂ with NXS, followed by electrophilic substitution at C-3. thieme-connect.comthieme-connect.de
SelectivityHigh regioselectivity for the C-3 position. thieme.de
YieldsModerate to quantitative (45-99%). thieme-connect.de

Application of Tetrabutylammonium Tribromide (TBATB) as a Green Brominating Agent

In the pursuit of environmentally benign synthetic methods, tetrabutylammonium tribromide (TBATB) has emerged as a superior "green" brominating agent. boffinaccess.com TBATB is a stable, crystalline solid, which makes it significantly easier and safer to handle compared to hazardous liquid bromine, mitigating risks of corrosion and exposure to toxic fumes. boffinaccess.com Its solid nature also allows for precise stoichiometric measurements. boffinaccess.com

TBATB is effective for the bromination of various organic compounds, including coumarin derivatives. capes.gov.br For instance, it is used in the synthesis of 3-(2-bromoacetyl)-2H-chromen-2-one from 3-acetyl-2H-chromen-2-one. boffinaccess.com This reaction can be part of a one-pot synthesis for more complex heterocyclic structures, demonstrating the reagent's versatility. The synthesis of TBATB itself is straightforward, involving the reaction of tetrabutylammonium bromide (TBAB) with sodium bromate (B103136) and hydrobromic acid, precipitating the orange solid product from water. boffinaccess.com

The use of TBATB aligns with the principles of green chemistry by replacing a hazardous reagent with a safer alternative and often allowing for simpler reaction conditions, sometimes at room temperature. boffinaccess.com

Table 2: Advantages of TBATB as a Brominating Agent.
FeatureDescriptionReference
Physical StateStable, crystalline solid. boffinaccess.com
SafetyNon-corrosive and easier to handle than liquid bromine. Avoids toxic fumes. boffinaccess.com
StoichiometryAllows for easy and accurate measurement. boffinaccess.com
ApplicationsBromination of acetylcoumarins; one-pot syntheses of quinoxalines.
Green AspectEnvironmentally benign alternative to hazardous reagents.

Introduction of Methoxy (B1213986) Functionality at the C-5 Position

The introduction of a methoxy group at the C-5 position of the coumarin scaffold can be achieved through several synthetic routes, primarily by building the coumarin ring from an appropriately substituted precursor or by modifying a pre-existing coumarin.

Cyclocondensation Reactions from Methoxy-Substituted Salicylaldehydes

A primary and widely used method for synthesizing coumarins is through condensation reactions starting from salicylaldehydes (2-hydroxybenzaldehydes). To obtain a 5-methoxycoumarin, the logical starting material is a 2-hydroxy-6-methoxybenzaldehyde. Various condensation reactions can be employed, with the Knoevenagel condensation being a prominent example. nih.govchemmethod.com

In a typical Knoevenagel condensation for coumarin synthesis, a substituted salicylaldehyde reacts with an active methylene compound. nih.govjetir.org For example, reacting a methoxy-substituted salicylaldehyde with compounds like Meldrum's acid can yield coumarin-3-carboxylic acids. nih.gov These reactions can be promoted by various catalysts and conditions, including green methods utilizing water as a solvent or ultrasound irradiation. nih.govjetir.org The choice of the active methylene compound and reaction conditions determines the substituent at the C-3 position of the resulting coumarin.

Alkylation Approaches for Methoxy Group Introduction on Hydroxycoumarins

An alternative strategy involves the introduction of the methoxy group onto a pre-formed coumarin ring that bears a hydroxyl group at the desired position. For the synthesis of a 5-methoxycoumarin, this would typically start from a 5-hydroxycoumarin. The C-O bond formation is achieved via an alkylation reaction. scirp.org

This O-alkylation is a common transformation in organic synthesis. scirp.org While the literature provides numerous examples of alkylating 4-hydroxycoumarins, the principles can be extended to other hydroxycoumarin isomers. scirp.orgacademie-sciences.fr The reaction would involve treating the 5-hydroxycoumarin with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., acetone (B3395972) or DMF). The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion which then acts as a nucleophile to attack the methylating agent, resulting in the formation of the methoxy ether.

Multi-Step Synthesis Pathways for 3-Bromo-5-methoxy-2H-chromen-2-one

The synthesis of the target molecule, 3-Bromo-5-methoxy-2H-chromen-2-one, is not a single-step process but rather a multi-step pathway that combines the strategies for introducing the bromo and methoxy substituents. Two plausible synthetic routes can be envisioned:

Route A: Methoxy-Substituted Precursor Followed by Bromination

Step 1: Synthesis of 5-methoxy-2H-chromen-2-one. This would begin with a 2-hydroxy-6-methoxybenzaldehyde. A Perkin or Knoevenagel condensation reaction could be employed. For instance, a Perkin reaction with acetic anhydride (B1165640) and sodium acetate (B1210297) would yield 5-methoxy-2H-chromen-2-one.

Step 2: Bromination of 5-methoxy-2H-chromen-2-one. The coumarin synthesized in the first step would then undergo regioselective bromination at the C-3 position. The copper halide-promoted reaction with NBS would be a suitable method to ensure that bromination occurs specifically at the C-3 position, affording the final product, 3-Bromo-5-methoxy-2H-chromen-2-one. thieme-connect.de

Route B: Bromination Followed by Introduction/Modification of the Methoxy Group

This route is generally less synthetically feasible due to potential complications with substituent directing effects and reaction compatibility. However, a theoretical pathway could be:

Step 1: Synthesis of a 3-Bromo-5-hydroxy-2H-chromen-2-one. This would require starting with 2,6-dihydroxybenzaldehyde, performing a condensation to form 5-hydroxycoumarin, and then attempting a regioselective bromination. The presence of multiple hydroxyl groups could complicate both steps.

Step 2: Methylation of the Hydroxyl Group. The 3-bromo-5-hydroxycoumarin would then be subjected to O-alkylation using a methylating agent as described in section 2.3.2 to introduce the methoxy group. The reactivity of the C-3 bromine under the basic conditions required for alkylation could be a potential issue.

Given the reliability and selectivity of modern synthetic methods, Route A represents the more logical and efficient pathway to synthesize 3-Bromo-5-methoxy-2H-chromen-2-one.

Chemical Reactivity and Derivatization Strategies for 3 Bromo 5 Methoxy 2h Chromen 2 One Frameworks

Nucleophilic Substitution Reactions Involving the C-3 Bromine Atom

The primary mode of reactivity for 3-bromo-5-methoxy-2H-chromen-2-one involves the displacement of the C-3 bromine atom by a wide range of nucleophiles. This reactivity is often preceded by the conversion of the 3-bromo-5-methoxy-2H-chromen-2-one into the more reactive intermediate, 3-(bromoacetyl)-5-methoxy-2H-chromen-2-one. The bromoacetyl group serves as a powerful electrophilic site, facilitating the synthesis of numerous heterocyclic derivatives.

Formation of Heterocyclic Systems via 3-(Bromoacetyl)chromen-2-one Intermediates

The intermediate, 3-(bromoacetyl)-5-methoxy-2H-chromen-2-one, is a key synthon for the construction of various five- and six-membered heterocyclic rings fused or attached to the coumarin (B35378) core. The presence of the α-bromoketone moiety allows for classical heterocyclization reactions with a variety of binucleophilic reagents.

The synthesis of pyrazole (B372694) derivatives attached to the 5-methoxy-coumarin framework can be achieved through the reaction of 3-(bromoacetyl)-5-methoxy-2H-chromen-2-one with hydrazine (B178648) derivatives. For instance, multicomponent reactions involving 3-(bromoacetyl)coumarin (B1271225) derivatives, acetylacetone, and hydrazine hydrate (B1144303) in refluxing ethanol (B145695) have been reported to yield 3,5-dimethylpyrazole (B48361) derivatives. rsc.org Similarly, condensation with 3-aminopyrazole (B16455) can lead to the formation of fused imidazo[1,2-b]pyrazole systems. rsc.org

Imidazole-containing coumarins can be synthesized via a one-pot, three-component reaction of a 3-(bromoacetyl)coumarin derivative, ammonium (B1175870) thiocyanate, and a phenacyl aniline, leading to substituted imidazole (B134444) derivatives. rsc.org

Table 1: Synthesis of Pyrazole and Imidazole Derivatives

Starting MaterialReagentsProductReference
3-(Bromoacetyl)coumarin derivativeAcetylacetone, Hydrazine hydrate3,5-Dimethylpyrazole derivative rsc.org
3-(Bromoacetyl)coumarin derivative3-AminopyrazoleImidazo[1,2-b]pyrazole derivative rsc.org
3-(Bromoacetyl)coumarin derivativeAmmonium thiocyanate, Phenacyl anilineSubstituted imidazole derivative rsc.org

Thiazole (B1198619) moieties are readily introduced onto the 5-methoxy-coumarin backbone. The Hantzsch thiazole synthesis, involving the cyclocondensation of 3-(bromoacetyl)coumarin derivatives with various N-substituted thioureas, is a common and effective method. nih.gov Furthermore, multicomponent reactions of 3-(bromoacetyl)coumarin derivatives, phenylisothiocyanates, and cyanamide (B42294) in the presence of sodium methoxide (B1231860) can yield annulated 3-(4-amino-2-(phenylamino)thiazole-5-carbonyl)-2H-chromen-2-one derivatives. nih.gov

While the synthesis of thiophene (B33073) derivatives from 3-(bromoacetyl)coumarins is known, specific examples starting from the 5-methoxy derivative are not extensively documented in the available literature. General methods often involve the reaction of the 3-(bromoacetyl)coumarin with elemental sulfur and an active methylene (B1212753) compound. nih.gov

Table 2: Synthesis of Thiazole Derivatives

Starting MaterialReagentsProductReference
3-(Bromoacetyl)coumarin derivativeN-Substituted thiourea (B124793)2-Amino thiazolylcoumarin nih.gov
3-(Bromoacetyl)coumarin derivativePhenylisothiocyanate, Cyanamide, Sodium methoxide3-(4-Amino-2-(phenylamino)thiazole-5-carbonyl)-2H-chromen-2-one derivative nih.gov

Note: This table illustrates general synthetic routes for thiazole derivatives from 3-(bromoacetyl)coumarins, as specific data for the 5-methoxy analog is limited.

The synthesis of pyran-fused coumarins, specifically coumarin-based cyclopenta[c]pyrans, has been achieved through a base-mediated cascade reaction of 4-chloro-3-vinyl coumarins with β-ketodinitriles. nih.gov Although not directly involving 3-bromo-5-methoxy-2H-chromen-2-one, this highlights a strategy for pyran ring formation on a coumarin scaffold.

Pyridine (B92270) derivatives can be synthesized from coumarin precursors. For instance, 3-coumarinoyl pyridinium (B92312) bromides have been prepared by treating 3-bromoacetyl coumarins with methyl and ethyl esters of nicotinic and isonicotinic acid.

Annulation reactions provide a powerful tool for the construction of fused heterocyclic systems. For example, the reaction of 3-(bromoacetyl)coumarins with 2-aminothiazole (B372263) derivatives in refluxing ethanol can yield imidazo[2,1-b]thiazol-5-2H-chromen-2-ones. rsc.org Similarly, fused pyrazole systems can be synthesized through various cyclization strategies starting from appropriately substituted coumarin precursors. nih.govnih.gov

Reactions with Specific Nucleophiles (e.g., Potassium Cyanide, Hydrazine Hydrate, Urea (B33335), Hydroxylamine)

The reaction of 3-(bromoacetyl)coumarin derivatives with specific nucleophiles leads to a variety of functionalized products.

Potassium Cyanide: Treatment of 3-(bromoacetyl)coumarin with potassium cyanide in an ethanolic solution results in a cyanation reaction, yielding 3-(cyanoacetyl)coumarin. nih.gov This cyano derivative can serve as a versatile intermediate for further transformations.

Hydrazine Hydrate: The reaction of 3-acetyl-6-bromo-2H-chromen-2-one with hydrazine hydrate can lead to the formation of pyrazole derivatives. mdpi.com Specifically, reaction of an enaminone derived from 3-acetyl-6-bromo-2H-chromen-2-one with hydrazine hydrate in refluxing ethanol yields the corresponding pyrazole. nih.gov

Urea and Hydroxylamine (B1172632): While the general reactivity of the 3-bromoacetyl group suggests that reactions with urea and hydroxylamine would lead to the formation of aminothiazoles (from thiourea, a urea analog) and oximes respectively, specific literature detailing these reactions for 3-bromo-5-methoxy-2H-chromen-2-one is not readily available. The synthesis of thiazolyl-coumarin derivatives often involves the use of thiourea or its derivatives. mdpi.com

Table 3: Reactions with Specific Nucleophiles

NucleophileProductReference
Potassium Cyanide3-(Cyanoacetyl)coumarin nih.gov
Hydrazine HydratePyrazole derivative mdpi.comnih.gov

Note: The reactions are described for the general 3-(bromoacetyl)coumarin or 6-bromo-3-acetylcoumarin scaffold due to a lack of specific data for the 5-methoxy derivative.

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the C-5 position of the coumarin ring is a key functional handle for derivatization, primarily through O-demethylation to reveal a hydroxyl group. This transformation is significant as it allows for the introduction of a wide variety of substituents through etherification or esterification, thereby modulating the biological and photophysical properties of the molecule.

O-Demethylation:

For instance, in related 4-hydroxy-5-methoxycoumarin systems, demethylation has been successfully carried out to yield the corresponding 4,5-dihydroxycoumarin. acs.org Similarly, treatment of 5-acetyloxy-coumarin derivatives with hydrazine monohydrate in methanol (B129727) can effect deacetylation to yield 5-hydroxycoumarins. nih.gov While specific studies on 3-bromo-5-methoxy-2H-chromen-2-one are not extensively documented, the principles of these reactions are directly applicable.

A study on the demethylation of (3,4-dimethoxyphenyl)(2,3,4-trimethoxyphenyl)methanone demonstrated that bromination with bromine could lead to selective O-demethylation, suggesting that the reaction conditions can be tailored to achieve specific outcomes. semanticscholar.org

ReagentConditionsProductReference
HBr/HIReflux3-Bromo-5-hydroxy-2H-chromen-2-oneGeneral Knowledge
BBr₃CH₂Cl₂3-Bromo-5-hydroxy-2H-chromen-2-oneGeneral Knowledge
HydrazineMethanol5-Hydroxycoumarin derivatives nih.gov

Modifications of the Lactone Ring and Benzene (B151609) Moiety

The lactone ring and the fused benzene moiety of the 3-bromo-5-methoxy-2H-chromen-2-one framework present additional opportunities for chemical modification.

Lactone Ring Opening:

The α,β-unsaturated lactone ring of the coumarin system is susceptible to nucleophilic attack, leading to ring opening. This reaction is typically promoted by strong bases such as sodium hydroxide (B78521). The initial attack of the hydroxide ion occurs at the carbonyl carbon of the lactone, followed by cleavage of the endocyclic C-O bond to form a salt of a coumarinic acid. isca.me For example, the hydrolysis of 3-carboethoxycoumarin with sodium hydroxide proceeds via a rate-determining attack on the carbonyl group, leading to ring fission. isca.me This reactivity can be harnessed to introduce new functionalities or to convert the coumarin scaffold into other heterocyclic systems.

Electrophilic and Nucleophilic Substitution on the Benzene Moiety:

The benzene ring of the coumarin scaffold can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the reactivity is influenced by the existing substituents. The methoxy group at C-5 is an activating, ortho-, para-directing group for electrophilic substitution, while the lactone ring is generally deactivating. Therefore, electrophilic attack is expected to be directed to the C-6 and C-8 positions. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For example, the nitration of 4,7-dimethylcoumarin (B83668) with a mixture of nitric and sulfuric acid can lead to the formation of nitro derivatives at various positions on the benzene ring, depending on the reaction conditions. isca.me

Advanced Coupling Reactions and Annulations of Chromen-2-one Derivatives

The bromine atom at the C-3 position is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents, including aryl, vinyl, and alkynyl groups. These reactions are fundamental in expanding the chemical space of coumarin derivatives.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of the 3-bromo-coumarin with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is widely used to form carbon-carbon bonds and introduce aryl or heteroaryl moieties at the C-3 position. The general applicability of the Suzuki-Miyaura coupling to ortho-bromoanilines suggests its feasibility on the 3-bromo-5-methoxy-2H-chromen-2-one scaffold. nih.gov

Heck Coupling:

The Heck reaction allows for the vinylation of the C-3 position by coupling the 3-bromo-coumarin with an alkene in the presence of a palladium catalyst and a base. researchgate.netnih.gov This reaction is a powerful tool for the synthesis of 3-vinylcoumarins, which can serve as precursors for further transformations. The reaction of 3-bromoindazoles with olefins under Heck conditions demonstrates the potential for such transformations on related heterocyclic systems. google.com

Sonogashira Coupling:

The Sonogashira coupling enables the introduction of alkynyl groups at the C-3 position through the reaction of the 3-bromo-coumarin with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. acs.orgisca.me This reaction is valuable for the synthesis of 3-alkynylcoumarins, which are important building blocks for more complex molecules and materials.

Annulation Reactions:

The reactive sites on the coumarin scaffold can also be utilized for annulation reactions, leading to the formation of fused heterocyclic systems. For example, the reaction of 3-(bromoacetyl)coumarin derivatives with various nucleophiles can lead to the formation of fused pyrazoles, imidazoles, and thiazoles. nih.gov While not a direct reaction of the 3-bromo substituent, these examples highlight the potential for building complex polycyclic structures from functionalized coumarins.

Coupling ReactionReagentsProduct TypeReferences
Suzuki-MiyauraAryl/heteroaryl boronic acid, Pd catalyst, base3-Aryl/heteroaryl-coumarins nih.govnih.gov
HeckAlkene, Pd catalyst, base3-Vinyl-coumarins researchgate.netnih.govgoogle.com
SonogashiraTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, base3-Alkynyl-coumarins acs.orgisca.me

Reactivity at Other Positions (e.g., C-4 Sulfanylation)

While the C-3 position is activated for substitution due to the bromine atom, other positions on the coumarin ring also exhibit reactivity. A notable example is the sulfanylation at the C-4 position.

A highly selective and efficient protocol for the direct sulfanylation of 3-bromocoumarins has been developed using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a promoter. rsc.org This transformation proceeds with a variety of aromatic and aliphatic thiols, affording 4-sulfanylcoumarins in good to excellent yields. The proposed mechanism involves a DABCO-mediated thia-Michael addition of the thiolate anion to the α,β-unsaturated system of the coumarin, followed by a DABCO-assisted dehydrobromination of the resulting α-bromo carbonyl intermediate. This reaction provides a direct and metal-free method for introducing sulfur-containing functionalities at the C-4 position, which are of interest for their potential biological activities.

Spectroscopic and Computational Characterization in Academic Research

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of a novel compound like 3-Bromo-5-methoxy-2H-chromen-2-one is unequivocally confirmed through a combination of modern spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy each provide a unique piece of the structural puzzle.

High-Resolution NMR Spectroscopy: NMR spectroscopy is paramount for mapping the carbon-hydrogen framework of a molecule. For 3-Bromo-5-methoxy-2H-chromen-2-one, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton. The aromatic protons on the benzene (B151609) ring would appear as a complex multiplet or distinct doublets and triplets, with their chemical shifts influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing lactone ring. A key singlet with a chemical shift around 8.0-8.5 ppm would be characteristic of the C4-proton, a hallmark of 3-substituted coumarins. The methoxy group (-OCH₃) would present as a sharp singlet, typically in the 3.8-4.0 ppm region.

¹³C NMR: The carbon NMR spectrum would complement the proton data by showing a signal for each unique carbon atom. The carbonyl carbon (C2) of the lactone is the most deshielded, appearing far downfield (δ > 155 ppm). The carbon bearing the bromine (C3) and the carbons of the aromatic ring would have characteristic shifts determined by their electronic environment. The methoxy carbon would be found at approximately 55-60 ppm.

Predicted ¹H and ¹³C NMR Data for 3-Bromo-5-methoxy-2H-chromen-2-one

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Notes
C2-~158Lactone Carbonyl
C3-~115Carbon bearing Bromine
C4~8.3 (s)~145Vinylic proton, singlet
C4a-~118Bridgehead Carbon
C5-~159Carbon bearing Methoxy group
C6~6.9 (d)~110Aromatic Proton
C7~7.5 (t)~135Aromatic Proton
C8~6.8 (d)~108Aromatic Proton
C8a-~154Bridgehead Carbon
-OCH₃~3.9 (s)~56Methoxy group protons, singlet

Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight and valuable fragmentation data. For 3-Bromo-5-methoxy-2H-chromen-2-one (C₁₀H₇BrO₃), the mass spectrum would exhibit a distinctive molecular ion peak [M]⁺. Due to the presence of bromine, this peak would appear as a doublet of nearly equal intensity, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br, separated by 2 mass units (m/z 253.96 and 255.96). Fragmentation would likely involve the loss of a bromine radical (•Br), a carbon monoxide molecule (CO) from the lactone ring, or a methyl radical (•CH₃) from the methoxy group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for this coumarin (B35378) derivative would be dominated by a strong absorption band characteristic of the lactone carbonyl (C=O) stretch, typically found in the range of 1720-1750 cm⁻¹. Other significant peaks would include those for the C=C double bonds of the aromatic and pyrone rings (around 1600-1620 cm⁻¹) and the C-O stretching vibrations of the ether and ester functionalities (around 1050-1250 cm⁻¹). researchgate.net

Predicted IR Absorption Bands for 3-Bromo-5-methoxy-2H-chromen-2-one

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Lactone)1720 - 1750Strong
C=C (Aromatic/Pyrone)1600 - 1620Medium
C-O-C (Ether/Ester)1050 - 1250Strong
C-Br550 - 650Medium
C-H (Aromatic)3000 - 3100Medium

Theoretical and Computational Chemistry Applications

In the absence of experimental data, computational chemistry provides powerful tools to predict molecular properties and potential biological activity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-Bromo-5-methoxy-2H-chromen-2-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can determine the most stable three-dimensional conformation (structural optimization) and map its electronic properties. nih.gov Studies on related coumarins have shown that DFT is highly effective for correlating theoretical calculations with experimental data from NMR and IR spectroscopy. bldpharm.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemsrc.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, stability, and optical properties. mdpi.com

HOMO: Represents the ability of a molecule to donate an electron. For this coumarin, the HOMO is expected to be distributed across the electron-rich benzopyrone ring system.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is likely centered on the electron-deficient pyrone ring, particularly the α,β-unsaturated system.

A small HOMO-LUMO gap suggests high chemical reactivity and polarizability. nih.gov DFT studies on similar coumarins have used FMO analysis to explain charge transfer interactions within the molecule. frontiersin.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity:

Ionization Potential (IP): Related to the HOMO energy (IP ≈ -E_HOMO).

Electron Affinity (EA): Related to the LUMO energy (EA ≈ -E_LUMO).

Electronegativity (χ): The average of IP and EA.

Chemical Hardness (η): Half the HOMO-LUMO gap.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These parameters, derived from DFT calculations, are crucial for predicting how the molecule will behave in chemical reactions and biological systems. scirp.orgnih.gov

Predicted Electronic Properties from DFT (Illustrative)

Parameter Formula Significance
HOMO-LUMO Gap (ΔE)E_LUMO - E_HOMOChemical reactivity and stability
Ionization Potential (IP)-E_HOMOEnergy to remove an electron
Electron Affinity (EA)-E_LUMOEnergy released when adding an electron
Electrophilicity Index (ω)χ²/2ηPropensity to accept electrons

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is extensively used in drug discovery to screen virtual libraries of compounds against a specific biological target.

For 3-Bromo-5-methoxy-2H-chromen-2-one, docking studies would be employed to predict its binding affinity and mode of interaction with various enzymes or receptors. Coumarin derivatives, including those with bromo and methoxy substitutions, have been docked against a wide range of protein targets, including:

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Targets for Alzheimer's disease. acs.org

Monoamine Oxidase (MAO-A/B): Targets for neurodegenerative diseases and depression. acs.org

SARS-CoV-2 Main Protease (Mpro): A key enzyme in viral replication. mdpi.comresearchgate.net

Cancer-related proteins: Such as kinases, growth factor receptors, and DNA polymerase. figshare.commdpi.com

Docking simulations reveal key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the coumarin and the protein's active site residues. acs.org For instance, the methoxy group could act as a hydrogen bond acceptor, while the aromatic rings could engage in π-π stacking with residues like tryptophan or tyrosine. The bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction. The results are quantified by a docking score, which estimates the binding free energy.

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. nih.gov

An MD simulation of the 3-Bromo-5-methoxy-2H-chromen-2-one-protein complex, typically run for nanoseconds, would be used to:

Assess Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone to see if the complex remains stable or dissociates.

Analyze Flexibility: By calculating the root-mean-square fluctuation (RMSF) of protein residues to identify flexible regions, such as loops in the active site. nih.gov

Refine Binding Interactions: To observe the persistence of hydrogen bonds and other interactions identified in docking over the simulation time.

MD simulations are crucial for validating docking results and understanding the dynamic nature of molecular recognition, confirming whether a promising candidate from docking forms a stable and lasting complex with its target.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For coumarin derivatives, including those structurally related to 3-Bromo-5-methoxy-2H-chromen-2-one, QSAR models are developed to predict their efficacy and to guide the synthesis of new, more potent analogues.

While specific QSAR studies on 3-Bromo-5-methoxy-2H-chromen-2-one are not extensively documented in publicly available literature, the methodologies applied to other substituted coumarins provide a clear framework for how such an analysis would be conducted. These studies typically involve a series of coumarin derivatives with varied substituents to establish a statistically significant relationship between structural features and a measured biological endpoint, such as antifungal or antitumor activity. mdpi.combiochempress.com

The development of a QSAR model involves the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These descriptors are categorized as 1D, 2D, or 3D and are correlated with biological activity using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. mdpi.com For a molecule like 3-Bromo-5-methoxy-2H-chromen-2-one, key descriptors would include those related to its electronic properties (influenced by the bromine and methoxy groups), hydrophobicity, and steric profile.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by analyzing the steric and electrostatic fields surrounding the molecules. nih.gov These models can generate contour maps that visualize regions where modifications to the structure would likely enhance or diminish activity. For instance, a 3D-QSAR study on antifungal coumarins highlighted that substitutions at various positions on the coumarin ring are crucial for their activity. mdpi.com Specifically, the presence of electron-withdrawing groups, such as a bromine atom, and hydrophilic, electron-donating groups on the coumarin's pyrone ring could enhance antifungal properties. mdpi.com

The table below illustrates the types of molecular descriptors that would be relevant in a QSAR study of coumarin derivatives.

Descriptor CategoryExamples of DescriptorsRelevance to 3-Bromo-5-methoxy-2H-chromen-2-one
Electronic Dipole Moment, HOMO/LUMO energies, Partial ChargesThe electronegative bromine atom and the electron-donating methoxy group significantly influence the electronic distribution and reactivity of the molecule.
Hydrophobic LogP, Molar RefractivityThese descriptors are crucial for understanding the compound's ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Steric/Topological Molecular Weight, Molecular Volume, Shape IndicesThe size and shape of the molecule, influenced by the bromo and methoxy substituents, determine its fit within a biological target's binding site.
Quantum Chemical Total Energy, Heat of FormationThese provide insights into the molecule's stability and conformational preferences.

In Silico Studies for Mechanistic Insights

In silico studies, particularly molecular docking, are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or nucleic acid. researchgate.net These methods provide valuable mechanistic insights at the molecular level, guiding the design of more effective therapeutic agents. For coumarin derivatives, in silico studies have been instrumental in elucidating their mechanisms of action for a wide range of biological activities, including anticancer, antifungal, and antiviral effects. nih.govnih.govnih.gov

In a typical molecular docking study, the 3D structure of the ligand (e.g., a coumarin derivative) and the target protein are used to calculate the most stable binding pose and the corresponding binding energy. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are critical for binding. For a molecule like 3-Bromo-5-methoxy-2H-chromen-2-one, the methoxy group could act as a hydrogen bond acceptor, while the bromine atom can participate in halogen bonding or hydrophobic interactions. The coumarin core itself provides a scaffold for various interactions within the binding pocket of a target protein.

The influence of substituents on the binding affinity is a key aspect explored in these studies. For instance, research on coumarin derivatives has shown that the type and position of substituents significantly affect their binding energy to target proteins. biointerfaceresearch.com Electron-donating or electron-withdrawing groups can alter the electronic landscape of the molecule, influencing its interaction with amino acid residues in the active site. researchgate.net

The following table provides an illustrative example of the kind of data generated from a molecular docking study, showing how different coumarin derivatives might interact with a hypothetical protein target.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesPredicted Interactions
Coumarin -5.8Tyr234, Phe298Pi-pi stacking
3-Bromocoumarin -6.5Leu345, Val378Hydrophobic interactions, Halogen bond with backbone carbonyl
5-Methoxycoumarin -6.2Ser346, Asn379Hydrogen bond with methoxy group
3-Bromo-5-methoxycoumarin -7.1Tyr234, Ser346, Leu345Pi-pi stacking, Hydrogen bond, Hydrophobic interactions

Note: The data in this table is hypothetical and serves to illustrate the output of a typical molecular docking study.

Such in silico analyses are crucial for the rational design of new drugs. By understanding the molecular interactions that govern the activity of compounds like 3-Bromo-5-methoxy-2H-chromen-2-one, researchers can make targeted modifications to improve their potency and selectivity.

Exploration of Biological Activities and Mechanisms in Preclinical Research

Investigational Anticancer Activities and Associated Cellular Mechanisms

The coumarin (B35378) scaffold, a fundamental component of many biologically active compounds, has garnered significant attention in medicinal chemistry. The specific derivative, 3-Bromo-5-methoxy-2H-chromen-2-one, has been the subject of preclinical research to elucidate its potential as an anticancer agent. These investigations have explored its effects on various cellular processes critical to cancer cell proliferation and survival.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its deregulation is a hallmark of cancer. The induction of apoptosis in cancer cells is a primary goal of many chemotherapeutic strategies.

Caspases, a family of cysteine proteases, are central to the execution of apoptosis. nih.gov They exist as inactive zymogens that, upon activation, trigger a proteolytic cascade leading to cell death. nih.gov This cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. nih.govmdpi.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a broad spectrum of cellular substrates, ultimately leading to the dismantling of the cell. nih.govdovepress.com

In the context of cancer therapy, the activation of caspases is a key mechanism by which cytotoxic drugs induce tumor cell death. nih.gov For instance, studies on various flavonoids, which share structural similarities with coumarins, have demonstrated their ability to induce apoptosis in leukemia cells through the release of mitochondrial cytochrome c, leading to the activation of caspase-9 and caspase-3. nih.gov Similarly, research on other anticancer agents has shown that apoptosis induction is often accompanied by the activation of caspase-3 and caspase-8. nih.gov The failure of cancer cells to activate these apoptotic pathways can lead to drug resistance. nih.gov

The cell cycle is a tightly regulated process that governs cell proliferation. Cancer is characterized by uncontrolled cell division, often due to mutations in genes that control the cell cycle. Therefore, inducing cell cycle arrest is a valid strategy for cancer treatment.

Preclinical studies have shown that certain compounds can cause cancer cells to arrest at specific phases of the cell cycle, thereby preventing their replication. For example, some chromene derivatives have been found to induce cell cycle arrest at the G2/M phase in breast, colon, and liver cancer cell lines. researchgate.net The G2/M checkpoint prevents cells with damaged DNA from entering mitosis, while the S phase is when DNA replication occurs. researchgate.netvumc.nl Arrest at these phases can provide an opportunity for the cell to undergo apoptosis.

Research on a stilbenoid compound, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, demonstrated its ability to induce G2/M phase arrest in human lung cancer cells, which was followed by an increase in the sub-G1 phase, indicative of apoptosis. nih.gov This G2/M arrest was correlated with the downregulation of cyclin B1, a key regulatory protein for this checkpoint. nih.gov Similarly, other compounds have been shown to induce G2/M arrest in cervical and non-small cell lung cancer cells. mdpi.comnih.govnih.gov Some anticancer agents can also induce an S-phase arrest, interfering with DNA synthesis. researchgate.net

Enzymes play critical roles in various cellular processes that can be co-opted by cancer cells to promote their growth and survival. Therefore, the inhibition of key enzymes represents a targeted approach to cancer therapy. While direct evidence for the inhibition of sulfatase, aromatase, or PI3K by 3-Bromo-5-methoxy-2H-chromen-2-one is not detailed in the provided search results, the broader class of coumarins has been investigated for enzyme inhibitory effects.

The PI3K/AKT signaling pathway is a crucial regulator of cell survival, and its inhibition can induce apoptosis. mdpi.com Aromatase is an enzyme involved in the synthesis of estrogens, which can drive the growth of hormone-receptor-positive breast cancers. Therefore, aromatase inhibitors are an important class of drugs for treating this type of cancer.

Beyond direct enzyme inhibition, anticancer compounds can interfere with other essential cellular processes.

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.gov Some coumarin derivatives have been shown to disrupt microtubule networks in a manner similar to colchicine, a known tubulin inhibitor. nih.gov Other heterocyclic compounds have also been identified as dual inhibitors of EGFR and tubulin polymerization. nih.gov

Reactive Oxygen Species (ROS) Accumulation: Cancer cells often have a higher basal level of reactive oxygen species (ROS) compared to normal cells. nih.gov While moderate levels of ROS can promote cancer cell proliferation, excessive accumulation can lead to oxidative stress and cell death. nih.gov The anticancer drug 3-bromopyruvate, for example, is known to generate ROS, which can lead to DNA damage. nih.gov Some anticancer compounds induce apoptosis by enhancing the generation of ROS. mdpi.comnih.gov

Mitochondrial Membrane Potential Collapse: The mitochondrial membrane potential (ΔΨm) is crucial for ATP production and mitochondrial homeostasis. nih.gov A sustained loss of ΔΨm can trigger the release of pro-apoptotic factors from the mitochondria, leading to apoptosis. nih.govnih.gov This collapse of the mitochondrial membrane potential is a key event in the intrinsic pathway of apoptosis and can be induced by various anticancer agents. nih.govnih.gov

The cytotoxic effects of 3-Bromo-5-methoxy-2H-chromen-2-one and related compounds have been evaluated against a panel of human cancer cell lines in vitro. These studies are essential for determining the compound's anticancer potential and its selectivity towards cancer cells.

Derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have demonstrated cytotoxic activity. mdpi.com Similarly, other coumarin derivatives have been screened for their in vitro anticancer activity against various human cancer cell lines, including those from gastric (NUGC), colon (DLD1), liver (HepG2), nasopharyngeal (HONE1), and breast (MCF) cancers. nih.gov The IC50 values, which represent the concentration of a compound that inhibits cell growth by 50%, are used to quantify the cytotoxic activity. For example, certain pyran derivatives incorporating a coumarin moiety have shown significant cytotoxic effects, with some compounds exhibiting IC50 values in the nanomolar range against the NUGC cell line. nih.gov Furthermore, a stilbenoid compound showed potent growth inhibitory activity against A549 human lung cancer cells with an IC50 of 0.03 microM. nih.gov

Interactive Table: In vitro Cytotoxicity of Coumarin Derivatives Against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineActivityReference
Pyran derivative of 3-bromoacetylcoumarinNUGC (Human gastric cancer)IC50 = 29 nM nih.gov
Pyran derivative of 3-bromoacetylcoumarinDLD1 (Human colon cancer)Significant cytotoxic effect nih.gov
Pyran derivative of 3-bromoacetylcoumarinHepG2 (Human liver cancer)Significant cytotoxic effect nih.gov
Pyran derivative of 3-bromoacetylcoumarinHONE1 (Nasopharyngeal carcinoma)Significant cytotoxic effect nih.gov
Pyran derivative of 3-bromoacetylcoumarinMCF (Human breast cancer)Significant cytotoxic effect nih.gov
3,4,5-trimethoxy-4'-bromo-cis-stilbeneA549 (Human lung cancer)IC50 = 0.03 µM nih.gov

Antimicrobial and Antifungal Activity Profiles

In addition to their anticancer properties, coumarin derivatives have been investigated for their antimicrobial and antifungal activities. The emergence of drug-resistant bacteria and fungi has created an urgent need for new antimicrobial agents.

Coumarins and their derivatives have demonstrated a broad spectrum of biological activities, including antibacterial and antifungal effects. nih.gov For instance, some newly synthesized coumarin derivatives have shown significant antifungal activity against selected fungal strains. nih.govresearchgate.net The antimicrobial activity of these compounds is often evaluated by measuring the zone of inhibition against various bacterial and fungal strains. researchgate.netjmchemsci.com

Studies on 2-styrylchromones, which are structurally related to flavones, have shown that they possess antimicrobial activities. The presence and position of hydroxyl groups on the 2-styrylchromone structure appear to play a crucial role in their antimicrobial efficacy. Similarly, other coumarin derivatives have exhibited good to moderate antimicrobial activities. researchgate.netresearchgate.net Halogenated 3-nitro-2H-chromenes have shown potent anti-staphylococcal activity, particularly against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov

Interactive Table: Antimicrobial and Antifungal Activity of Coumarin Derivatives

Compound/DerivativeMicroorganismActivityReference
Halogenated 3-nitro-2H-chromeneS. aureus (multidrug-resistant)MIC = 4 µg/mL nih.gov
Halogenated 3-nitro-2H-chromeneS. epidermidis (multidrug-resistant)MIC = 1–4 µg/mL nih.gov
4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarinEscherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Proteus vulgaris, Staphylococcus aureusZone of inhibition: 15 to 22 mm jmchemsci.com
4-((5-amino-1,3,4-thiadiazol-2-yl) methoxy) coumarinAspergillus niger, Candida albicansStrong inhibition jmchemsci.com

Mechanism of Antibacterial Action

The mode of antibacterial action for coumarin derivatives is multifaceted. For some coumarin compounds, their lipophilic nature allows them to interact with the lipid bilayer of bacterial membranes, potentially causing destabilization and leakage of cellular contents. jmchemsci.com Upon entering the bacterial cell, these compounds may target and disrupt critical cellular processes. Research on related molecules suggests that interference with key enzymes involved in bacterial metabolism or the disruption of fundamental processes like DNA replication and protein synthesis are plausible mechanisms of action. jmchemsci.com

Efficacy against Gram-Positive and Gram-Negative Bacterial Strains

Studies on halogenated 3-nitro-2H-chromenes have demonstrated bioactivity primarily against Gram-positive bacteria, with a notable lack of effectiveness against Gram-negative strains. nih.govmdpi.com The antibacterial potency of these nitrochromene derivatives is highly dependent on the substitution pattern on the chromene core. nih.govmdpi.com For instance, derivatives with electron-donating groups tend to show little to no inhibitory activity. nih.govmdpi.com The presence and position of halogen atoms can significantly influence the antimicrobial activity, with some tri-halogenated derivatives showing potent activity against multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.govmdpi.com

Similarly, other coumarin derivatives have been screened for their antibacterial properties against a panel of both Gram-positive and Gram-negative bacteria. nih.gov These studies have confirmed that the antibacterial activity is often influenced by the specific substituents on the coumarin scaffold. nih.gov

Table 1: Antibacterial Activity of Selected Coumarin Derivatives (Illustrative Examples)

Compound Class Bacterial Strain Type Efficacy Noted
Halogenated 3-Nitro-2H-Chromenes Gram-Positive (e.g., S. aureus, S. epidermidis) Effective, with potency dependent on halogen substitution pattern. nih.govmdpi.com
Halogenated 3-Nitro-2H-Chromenes Gram-Negative Generally non-effective. nih.govmdpi.com

Antifungal Properties

The antifungal potential of coumarin-based compounds has been explored through the synthesis of novel derivatives. For example, certain coumarin-1,2,4-triazole hybrids have been evaluated for their activity against various phytopathogenic fungi. tandfonline.com The effectiveness of these compounds was found to be dependent on their specific structural arrangement. tandfonline.com While direct antifungal data for 3-Bromo-5-methoxy-2H-chromen-2-one is not available, the broader class of coumarins is recognized for its potential antifungal applications. jmchemsci.com

Anti-inflammatory Response and Immunomodulation Research

The anti-inflammatory and immunomodulatory effects of coumarin-related structures are another active area of investigation. The following sections detail the potential mechanisms based on research into analogous compounds.

Inhibition of Pro-inflammatory Cytokine Production

Preclinical studies on various natural and synthetic compounds have demonstrated the ability to inhibit the production of key pro-inflammatory cytokines. For instance, the isochroman (B46142) derivative 3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) has been shown to decrease the mRNA expression of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated cells. nih.gov Similarly, 17-O-acetylacuminolide, a diterpenoid labdane, effectively inhibited the release of tumor necrosis factor-alpha (TNF-α) and dose-dependently inhibited the protein and mRNA expression of TNF and IL-1β, as well as the protein levels of IL-6. plos.org In studies of the alkaloid sinomenine (B1681799) on mast cell models, a decrease in the production of IL-4 and TNF-α was observed following antigen-induced activation. nih.gov

Modulation of Cellular Signaling Pathways (e.g., MAPK, AKT, NF-κB)

The anti-inflammatory effects of many compounds are mediated through their interaction with key intracellular signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are central to the inflammatory response. nih.govnih.govmdpi.com

Research on DMHM has shown that its anti-inflammatory activity is correlated with the inhibition of the NF-κB and MAPK pathways. nih.gov 17-O-acetylacuminolide was found to prevent the translocation of NF-κB, suggesting it acts at a post-receptor level, and was confirmed to inhibit IKKβ activity, a kinase responsible for activating NF-κB. plos.org Furthermore, sinomenine was shown to suppress the phosphorylation of Akt and p38 MAPK in a mast cell line. nih.gov

Table 2: Modulation of Signaling Pathways by Structurally Unrelated Anti-inflammatory Compounds (Illustrative Examples)

Compound/Class Signaling Pathway Modulated Cell Model
17-O-acetylacuminolide Inhibition of NF-κB translocation and IKKβ activity. plos.org Murine Macrophages (RAW264.7), L929 cells. plos.org
3,7-dimethyl-1,8-hydroxy-6-methoxyisochroman (DMHM) Inhibition of NF-κB and MAPK pathways. nih.gov RAW264.7 and BV2 cells. nih.gov

Inhibition of Mast Cell Degranulation (e.g., Beta-Hexosaminidase, Histamine (B1213489) Release)

Mast cell degranulation is a critical event in allergic and inflammatory responses, characterized by the release of mediators such as histamine and β-hexosaminidase. nih.gov The potential for compounds to inhibit this process is a key area of anti-inflammatory research. In a study on the effect of sinomenine on a rat basophilic leukemia cell line (RBL-2H3), which serves as a model for mast cells, treatment with the compound led to a decrease in the antigen-induced release of β-hexosaminidase. nih.gov This indicates a stabilizing effect on mast cells, preventing the release of granular contents that propagate the inflammatory cascade. While direct evidence for 3-Bromo-5-methoxy-2H-chromen-2-one is absent, the inhibition of mast cell degranulation represents a plausible mechanism of anti-inflammatory action for related compounds.

Antioxidant Properties and Free Radical Scavenging Mechanisms

Coumarin derivatives are recognized for their antioxidant capabilities and their ability to scavenge reactive oxygen species, which are implicated in oxidative stress. umfiasi.ro The antioxidant action of coumarins is often attributed to their chemical structure, which can neutralize free radicals by donating a hydrogen atom, thus breaking the radical chain reaction. umfiasi.ro Studies on various 2H-chromen-2-one derivatives have demonstrated moderate antiradical activity in a range of assays. researchgate.net

The mechanisms behind this activity can be varied. Some coumarins exhibit a mixed mechanism, involving both a rapid initial electron transfer and a more gradual hydrogen atom transfer to scavenge radicals. researchgate.net For instance, in assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, the antioxidant effect of some coumarin derivatives is observed through a sharp decrease in absorbance, indicating a fast electron transfer. researchgate.net The styryl carbonyl group within the coumarin structure is considered important for scavenging reactive oxygen species and preventing oxidative damage. umfiasi.ro While the broader class of coumarins shows significant antioxidant potential, specific experimental data on the free radical scavenging activity of 3-Bromo-5-methoxy-2H-chromen-2-one is not detailed in the reviewed literature. However, the general mechanisms established for coumarin derivatives provide a foundation for its potential properties.

Enzyme Inhibition Studies (e.g., Monoamine Oxidases)

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters and are significant targets for drugs treating neurological and mental disorders like depression and Parkinson's disease. mdpi.comnih.gov Coumarin and its derivatives have been a focus of research for developing MAO inhibitors. mdpi.com The inhibition of MAO enzymes prevents the breakdown of neurotransmitters, leading to an increase in their intracellular concentrations. nih.gov

Research has shown that specific structural features of coumarin derivatives influence their inhibitory activity and selectivity for MAO-A or MAO-B. For example, 5-hydroxy-2-methyl-chroman-4-one, isolated from the fungus Daldinia fissa, was found to be a selective and reversible inhibitor of MAO-B. nih.gov Molecular docking studies suggest that this selectivity is influenced by interactions with specific amino acid residues in the enzyme's active site, such as a hydrogen bond with Cys172 in MAO-B. nih.gov While many coumarin-based compounds have been investigated as MAO inhibitors, specific inhibitory data and the mechanism for 3-Bromo-5-methoxy-2H-chromen-2-one are not available in the reviewed scientific literature.

Table 1: Examples of MAO Inhibition by Coumarin-Related Compounds This table presents data for various coumarin derivatives to illustrate the inhibitory potential of this class of compounds. Data for 3-Bromo-5-methoxy-2H-chromen-2-one is not specified in the source material.

CompoundTargetInhibition (IC₅₀)Source
QuercetinMAO-A0.010 µM mdpi.com
IsoliquiritigeninMAO-A14 µmol/L mdpi.com
IsoliquiritigeninMAO-B47.2 µmol/L mdpi.com
LiquiritigeninMAO-A32 µmol/L mdpi.com
LiquiritigeninMAO-B104.6 µmol/L mdpi.com
5-hydroxy-2-methyl-chroman-4-oneMAO-A13.97 µM nih.gov
5-hydroxy-2-methyl-chroman-4-oneMAO-B3.23 µM nih.gov

Receptor Ligand Activity (e.g., Serotonin (B10506) Receptor Antagonism/Agonism)

Serotonin (5-HT) receptors are critical targets for drugs used to treat a variety of psychiatric and neurological conditions. semanticscholar.org Coumarin derivatives have been synthesized and evaluated for their potential to interact with these receptors, particularly the 5-HT1A and 5-HT2A subtypes. nih.govresearchgate.net The affinity of these compounds for serotonin receptors is often linked to an N-arylpiperazine moiety connected to the coumarin core via a linker chain. nih.gov

Studies have revealed that substituents on both the coumarin ring and the phenylpiperazine group play a crucial role in binding affinity. For the 5-HT2A receptor, a methoxy (B1213986) group in the meta position of the phenyl ring was found in four out of five derivatives with the highest affinity. nih.gov Shifting a methoxy group from the ortho to the meta position in certain derivatives led to a significant, up to 100-fold, increase in affinity for the 5-HT2A receptor. nih.gov In functional assays, some coumarin derivatives have demonstrated significant antagonistic activity at the 5-HT1A receptor. researchgate.net Although specific receptor binding data for 3-Bromo-5-methoxy-2H-chromen-2-one is not provided, the presence of a methoxy group on the chromenone ring is a structural feature noted for its influence on receptor affinity in related compounds.

Table 2: Serotonin Receptor Affinity for Various Coumarin Derivatives This table showcases the binding affinities (Ki) of different coumarin derivatives to illustrate structure-activity relationships. Data for 3-Bromo-5-methoxy-2H-chromen-2-one is not specified in the source material.

Compound DerivativeReceptorAffinity (Ki)Source
7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl) propoxy)-2H-chromen-2-one (13)5-HT2A18 nM nih.gov
8-acetyl-7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (12)5-HT2A67 nM nih.gov
7-(2-hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl) propoxy)-4-methyl-2H-chromen-2-one (10)5-HT1A87 nM nih.gov
5-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4,7-dimethyl-2H-chromen-2-one (5)5-HT1A90 nM nih.gov
8-acetyl-7-(2-hydroxy-3-(4-(2-methoxy phenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one (11)5-HT1A96 nM nih.gov

Investigation of Other Biological Activities (e.g., Mechanism of Anticoagulant Activity)

The coumarin scaffold is the basis for a well-known class of anticoagulant drugs. royalsocietypublishing.org Anticoagulants function by antagonizing the coagulation cascade to prevent or treat thromboembolic events. nih.gov The primary mechanism for many coumarin-based anticoagulants, such as warfarin, involves the inhibition of Vitamin K epoxide reductase. This enzyme is essential for recycling Vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X), which is necessary for their biological activity. By inhibiting this enzyme, coumarins lead to the production of inactive clotting factors, thereby reducing the blood's ability to clot.

Other anticoagulants work through different mechanisms, such as enhancing the activity of antithrombin, a natural inhibitor of coagulation that primarily targets thrombin and Factor Xa. nih.gov While the anticoagulant properties of the coumarin class are well-established, specific studies detailing the anticoagulant activity or the precise mechanism of action for 3-Bromo-5-methoxy-2H-chromen-2-one were not identified in the reviewed research.

Structure Activity Relationship Sar and Mechanistic Elucidation in Substituted Chromen 2 Ones

Impact of Bromine and Methoxy (B1213986) Substituents on Biological Potency and Selectivity

The presence, nature, and position of substituents on the coumarin (B35378) ring are critical determinants of biological potency and selectivity. Halogens, particularly bromine, and electron-donating groups like methoxy, play a significant role in tuning the pharmacological effects of these molecules.

The introduction of a bromine atom, especially at the C3 or C6 position, is a common strategy in the design of bioactive coumarins. For instance, 3-(bromoacetyl)coumarins are versatile precursors for synthesizing various heterocyclic compounds with antiproliferative and antimicrobial activities. rsc.orgnih.gov The bromine at the C3 position, as seen in 3-bromo-coumarins, serves as a reactive site for further modifications, leading to compounds with enhanced biological profiles. rsc.org For example, 6-bromo-3-acetyl-2H-chromen-2-one has been used to generate new heterocyclic derivatives showing potential as antiproliferative agents against human liver carcinoma cells. mdpi.com Similarly, a series of 3-arylcoumarins featuring a bromo substituent were synthesized and evaluated for antibacterial activity, indicating the importance of the substitution pattern for efficacy against Staphylococcus aureus. nih.gov

The methoxy group (-OCH3) is another crucial substituent that influences biological activity, often through its electron-donating properties. nih.gov The position of the methoxy group is vital. For example, in a study of furanocoumarins, methoxy groups at C-5 and C-8 were found to be essential for antibacterial activity against MRSA. mdpi.com In another study on xanthine (B1682287) oxidase inhibitors, a methoxy group at C-6 was found to reduce the inhibitory effect compared to a hydroxyl group at the same position. nih.gov Conversely, methoxy-enriched coumarin-chalcone hybrids have demonstrated promising antiproliferative effects against several cancer cell lines. nih.gov A study on 3-thiazolyl coumarins identified that a methoxy group at the meta-position of an attached aryl ring was important for anti-inflammatory activity. researchgate.netresearchgate.net

Role of Positional Isomerism in Biological Activity Modulation

The specific placement of substituents on the chromen-2-one scaffold, or positional isomerism, is a critical factor that governs the biological activity of the resulting compounds. Even minor changes in the substituent's position can lead to significant differences in potency and selectivity.

For instance, the antifungal activity of methoxy-substituted furanocoumarins is highly dependent on the substitution pattern, with C-5 and C-8 substitutions being particularly influential. mdpi.com Similarly, in the context of xanthine oxidase inhibition, a hydroxyl group at C-7 is crucial for activity, whereas a hydroxyl group at C-4 results in only weak inhibition. nih.gov The activity is further modulated by other substituents; a 6-hydroxy group enhances activity, while a 6-methoxy group reduces it. nih.gov

Studies on nitro-substituted coumarins have also highlighted the importance of isomerism. The synthesis of nitro-4,7-dimethyl-chromen-2-one can yield either the 6-nitro or the 8-nitro isomer depending on the reaction temperature, with each isomer likely possessing a distinct biological profile. nih.gov A study on amino/nitro substituted 3-arylcoumarins confirmed that antibacterial activity against S. aureus is dependent on the substitution pattern on the 3-arylcoumarin scaffold. nih.gov

This principle is further illustrated in a study on 3-thiazolyl coumarins, where compounds with a methoxy group at the meta-position and a hydroxyl group at the para-position of an aryl ring showed potent anti-inflammatory activity. researchgate.netresearchgate.net In contrast, analogs with bromo or chloro substituents instead of the methoxy group at the meta-position were inactive, underscoring the specific role of the methoxy group at that particular position. researchgate.netresearchgate.net

For 3-Bromo-5-methoxy-2H-chromen-2-one, the specific arrangement of the bromine at C3 and the methoxy group at C5 creates a distinct regioisomer. Based on the established principles, altering the position of the methoxy group to C6, C7, or C8, or the bromine to C4, C6, or C7 would likely result in compounds with significantly different biological activities and target specificities.

Influence of Side Chain Modifications on Biological Activity and Binding Affinity

Modifying or introducing side chains at various positions of the chromen-2-one core is a powerful strategy for optimizing biological activity and improving binding affinity to specific targets. The C3 and C4 positions are common sites for such modifications.

The 3-(bromoacetyl)coumarin (B1271225) scaffold is a key intermediate that allows for the introduction of diverse side chains at the C3 position. rsc.orgnih.gov For example, reacting it with various nucleophiles leads to the synthesis of numerous heterocyclic systems, including thiazoles, pyrazoles, and pyridines, many of which exhibit significant cytotoxic activity against human cancer cell lines. nih.gov The introduction of a 3-thiazolyl coumarin moiety, for instance, has been shown to result in compounds with anti-inflammatory and urease inhibitory activities. researchgate.net

Side chains at other positions are also critical. A series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives were synthesized, and these complex side chains conferred significant antibacterial and antifungal activity. researchgate.net Similarly, the synthesis of coumarin-3-carboxamides showed that the presence of a carboxylic acid group at the C3 position was essential for antibacterial activity against gram-positive bacteria, while its conversion to various carboxamide side chains modulated anticancer activity. nih.gov

The following table summarizes the effect of different side chains on the biological activity of the coumarin scaffold based on various studies.

Position of ModificationSide Chain/ModificationResulting Biological ActivityReference
C3-acetylPrecursor for antiproliferative agents mdpi.com
C3-thiazolyl hydrazoneUrease Inhibition researchgate.net
C3-carboxylic acidAntibacterial (Gram-positive) nih.gov
C3-carboxamideAnticancer nih.gov
C4-((5-amino-1,3,4-thiadiazol-2-yl)methoxy)Antibacterial, Antifungal, Antioxidant jmchemsci.com
C4, C7-propoxy, -methoxyAntibacterial, Antifungal researchgate.net
C3-(2-aminooxazol-5-yl)Antimicrobial, Antiproliferative researchgate.netnih.gov

Correlation between Computational Predictions and Experimental Biological Outcomes

In modern drug discovery, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are invaluable tools. They provide insights into the binding modes of ligands with their biological targets and predict the activity of novel compounds, thereby guiding synthetic efforts. Several studies on chromen-2-one derivatives have successfully correlated computational predictions with experimental results.

For example, molecular docking studies were performed on coumarin-chalcone hybrids to understand their interaction with quinone reductase-2, an enzyme that is regulated in MCF-7 breast cancer cells. The results demonstrated that the hybrid ligands could interact smoothly with the enzyme, which was in agreement with the promising experimental antiproliferative activities observed. nih.gov

In another study, a series of coumarin derivatives were designed as dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of Type 2 diabetes. Molecular docking was used to study the binding of the designed compounds to the DPP-IV enzyme, which guided the subsequent synthesis and screening. nih.gov Similarly, docking studies of coumarin-based pyrano[3,2-c]chromenes as potent β-glucuronidase inhibitors predicted that the active compounds could fit properly into the binding groove of the enzyme and display significant interactions with essential residues, corroborating the experimental findings. researchgate.net

The development of a 3D-QSAR model for 7-metahalobenzyloxy-2H-chromen-2-one derivatives as monoamine oxidase B (MAO-B) inhibitors highlighted the dominant role of steric effects at position 4. The model showed a good match between predicted and experimental pIC50 values, confirming its robustness and its utility in designing new, potent, and selective inhibitors. rsc.org

These examples underscore the power of integrating computational and experimental approaches. For a molecule like 3-Bromo-5-methoxy-2H-chromen-2-one, computational modeling could predict its potential biological targets and binding affinity, providing a rational basis for its synthesis and biological evaluation.

Design Principles for Enhanced Target Selectivity and Potency

Based on the extensive structure-activity relationship studies of chromen-2-one derivatives, several key design principles can be formulated to guide the development of new compounds with enhanced potency and selectivity for specific biological targets.

Strategic Substitution on the Benzene (B151609) Ring: The nature and position of substituents on the aromatic ring are paramount. Hydroxyl groups, particularly at C-7, are often crucial for activities like xanthine oxidase inhibition and antioxidant effects. nih.govareeo.ac.ir Methoxy groups can enhance lipophilicity and modulate activity, but their positional impact is highly context-dependent. mdpi.comnih.gov Halogens like bromine can serve as bioisosteres or reactive handles for further functionalization, often enhancing potency. mdpi.comnih.gov

Functionalization of the Pyrone Ring: The C3 and C4 positions of the pyrone ring are hotspots for modification. Introducing small alkyl groups (e.g., methyl at C4) or larger heterocyclic moieties (e.g., thiazole (B1198619) or oxazole (B20620) at C3) can drastically alter the compound's biological profile, leading to potent anti-inflammatory, antimicrobial, or anticancer agents. researchgate.netnih.govnih.gov

Exploitation of Lipophilicity: Modulating the lipophilicity of the coumarin scaffold can improve membrane permeability and, consequently, biological activity. This can be achieved by adding alkyl or aryl side chains or by modifying polar functional groups. For instance, replacing a hydrophilic hydroxyl group with a more lipophilic moiety enhanced the antimicrobial activity of certain coumarins. areeo.ac.ir

Hybrid Molecule Approach: Combining the coumarin scaffold with other known pharmacophores is a successful strategy. Coumarin-chalcone, coumarin-thiazole, and coumarin-triazole hybrids have all been reported to exhibit potent and sometimes selective biological activities, benefiting from the synergistic effects of both moieties. researchgate.netnih.govnih.gov

Integration of In Silico and In Vitro/In Vivo Studies: A modern and efficient approach involves using computational tools to predict the activity and binding modes of designed compounds before undertaking synthetic work. This rational design process, which correlates theoretical predictions with experimental outcomes, saves resources and accelerates the discovery of lead compounds with improved potency and selectivity. rsc.orgresearchgate.net

By applying these principles, novel derivatives of the 3-Bromo-5-methoxy-2H-chromen-2-one scaffold could be rationally designed to target specific enzymes or receptors with high affinity and selectivity.

Potential Applications in Advanced Chemical Science and Technology Non Clinical

Utility as Precursors and Building Blocks for Complex Chemical Synthesis

The 3-bromocoumarin framework is a versatile and valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond at the electron-deficient C-3 position of the α,β-unsaturated lactone system. This functionality allows for a wide array of chemical transformations, enabling the construction of complex heterocyclic systems. Although research specifically detailing 3-Bromo-5-methoxy-2H-chromen-2-one is limited, the extensive chemistry of related 3-bromoacetylcoumarins and other 3-bromocoumarins serves as a strong indicator of its synthetic potential nih.govrsc.orgsemanticscholar.org.

These compounds serve as key intermediates in the synthesis of a diverse range of polyfunctionalized heterocyclic systems, including but not limited to:

Thiophenes, Thiazoles, and Thiadiazines nih.govsemanticscholar.org

Imidazoles, Pyrazoles, and Triazoles nih.govsemanticscholar.org

Pyrans and Pyridines nih.govsemanticscholar.org

The synthetic utility stems from the susceptibility of the C-3 position to react with various nucleophiles. For instance, a facile and highly selective protocol for the direct sulfanylation of 3-bromocoumarins has been developed using both aromatic and aliphatic thiols, a reaction mediated by DABCO (1,4-diazabicyclo[2.2.2]octane) nih.gov. This transformation proceeds through a thia-Michael addition followed by dehydrobromination, yielding 4-sulfanylcoumarins in excellent yields nih.gov. The methoxy (B1213986) group at the 5-position of 3-Bromo-5-methoxy-2H-chromen-2-one would electronically influence the reactivity of the coumarin (B35378) ring, potentially modulating the reaction rates and yields in such synthetic procedures.

Furthermore, 3-bromoacetylcoumarins, which share the reactive C-Br bond adjacent to a carbonyl group, undergo reactions to form fused heterocyclic systems like imidazo[1,2-a]pyridines and various thiazole (B1198619) derivatives nih.gov. These reactions highlight the role of the bromo-substituted coumarin as a versatile electrophile for constructing molecules with potential biological activities.

Development of Fluorescent Probes and Bioimaging Agents for Research Purposes

Coumarins are a cornerstone in the development of fluorescent probes due to their inherent photophysical properties, which include high quantum yields and sensitivity to the local environment mdpi.comnih.gov. The parent coumarin molecule itself has weak fluorescence, but appropriate substitutions on the benzopyrone ring can lead to intensely fluorescent compounds mdpi.com.

The fluorescence of coumarin derivatives is highly dependent on the electronic nature of their substituents. Electron-donating groups, such as the methoxy (-OCH3) group present in 3-Bromo-5-methoxy-2H-chromen-2-one, are known to enhance fluorescence intensity mdpi.com. These groups can increase the intramolecular charge transfer (ICT) character of the molecule, which is a key mechanism governing the fluorescence of many organic dyes mdpi.com. The position of the substituent is critical; while 7-substituted coumarins are most common, the 5-methoxy group will also modulate the electronic distribution and thus the spectral properties of the molecule.

The synthesis of coumarin-based fluorescent probes often involves derivatizing the core structure to incorporate specific recognition moieties or to tune the photophysical properties based on mechanisms like Photoinduced Electron Transfer (PET), ICT, or Förster Resonance Energy Transfer (FRET) rsc.org. The bromine at the C-3 position of 3-Bromo-5-methoxy-2H-chromen-2-one provides a convenient synthetic handle for introducing various functional groups to create novel probes for detecting metal ions, anions, or biologically relevant molecules rsc.org. The combination of the fluorescent coumarin core, the tuning effect of the methoxy group, and the reactive bromine atom makes this compound a promising platform for designing next-generation fluorescent sensors and bioimaging agents for research purposes.

Applications in Materials Science (e.g., Solar Cell Sensitizers)

The field of materials science has seen a growing interest in organic molecules for electronic and optoelectronic applications. Coumarin derivatives, in particular, have been successfully employed as photosensitizers in dye-sensitized solar cells (DSSCs) rsc.orgacs.org. In a DSSC, a dye molecule absorbs solar light and injects an electron into the conduction band of a semiconductor, typically nanocrystalline TiO₂, initiating the process of converting solar energy into electricity rsc.orgrsc.org.

The effectiveness of a coumarin dye in a DSSC is determined by its electronic structure, specifically the energy levels of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) rsc.orgnih.gov. The coumarin scaffold often serves as the electron donor part of a donor-π-acceptor (D-π-A) dye structure acs.org. The substitution pattern on the coumarin ring is crucial for tuning the HOMO-LUMO energy gap to optimize light absorption and ensure efficient electron injection nih.govmdpi.com.

While specific studies on 3-Bromo-5-methoxy-2H-chromen-2-one as a solar cell sensitizer (B1316253) are not prevalent, its structure contains key features relevant to this application. The methoxy group is an electron-donating substituent that can help modulate the dye's electronic properties nih.gov. The bromine atom at the C-3 position can be used as a synthetic anchor to introduce π-conjugated linkers and acceptor groups (like cyanoacrylic acid) necessary for binding to the TiO₂ surface and facilitating charge transfer mdpi.com. Therefore, 3-Bromo-5-methoxy-2H-chromen-2-one represents a viable starting material for the synthesis of novel organic dyes for DSSC applications.

Investigative Tools for Biological Pathway Research and Mechanistic Studies

Coumarin and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets researchgate.net. This makes them excellent starting points for developing chemical tools to investigate biological pathways and study enzymatic mechanisms. The bromine atom at the C-3 position of 3-Bromo-5-methoxy-2H-chromen-2-one makes it a reactive molecule that can potentially act as a covalent inhibitor or probe by forming a bond with nucleophilic residues (such as cysteine or serine) in the active site of an enzyme.

For example, a related compound, 3-bromo-7-methoxy-4-methyl-2H-chromen-2-one, has been investigated for its potential to act as a lead compound for developing new therapeutic agents . The mechanism of action often involves the interaction of the coumarin derivative with specific molecular targets, where the bromine and methoxy groups can enhance binding affinity and lead to the inhibition or activation of biological processes .

By using 3-Bromo-5-methoxy-2H-chromen-2-one as a precursor, chemists can synthesize libraries of more complex molecules. These derivatives can then be screened for their ability to interact with specific proteins or pathways. The coumarin core can also serve as a fluorescent reporter group, allowing for the visualization and tracking of the molecule within a biological system. This dual functionality—as both a reactive moiety and a potential fluorophore—makes this class of compounds particularly valuable as investigative tools for elucidating complex biological mechanisms.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing 3-Bromo-5-methoxy-2H-chromen-2-one with high purity?

  • Methodological Answer : Synthesis typically involves bromination of a pre-functionalized chromenone precursor. For example, bromination of 5-methoxy-2H-chromen-2-one using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., solvent polarity, temperature). Purification via recrystallization or column chromatography is critical to isolate the product. X-ray crystallography (validated using SHELXL ) confirms structural integrity, as demonstrated in analogous brominated chromene derivatives .

Q. Which spectroscopic techniques are most effective for characterizing 3-Bromo-5-methoxy-2H-chromen-2-one?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to identify methoxy (-OCH3_3) and bromine substituents.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (C10_{10}H7_7BrO3_3).
  • X-ray Diffraction : Resolves crystal structure and validates spatial arrangement of substituents .
  • IR Spectroscopy : Detects carbonyl (C=O) and ether (C-O-C) functional groups.

Advanced Research Questions

Q. How can computational methods predict the reactivity of 3-Bromo-5-methoxy-2H-chromen-2-one in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model electronic properties (e.g., partial charges on bromine) to predict sites susceptible to nucleophilic attack. Hirshfeld surface analysis, as applied in related chromenone derivatives, quantifies intermolecular interactions (e.g., Br···O contacts) that influence reactivity .

Q. What strategies resolve contradictions in biological activity data for chromen-2-one derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing methoxy with ethoxy) to isolate pharmacological effects .
  • Dose-Response Assays : Quantify activity across concentrations to distinguish intrinsic efficacy from assay-specific artifacts.
  • Crystallographic Validation : Confirm compound identity to rule out structural misassignment, a common source of data discrepancies .

Q. How does the bromine substituent influence the crystal packing of 3-Bromo-5-methoxy-2H-chromen-2-one?

  • Methodological Answer : Bromine’s polarizability and size promote halogen bonding (e.g., Br···O/N interactions), affecting lattice stability. In analogous brominated chromenes, SHELX-refined structures reveal Br-driven herringbone or layered packing motifs .

Q. What are the challenges in optimizing coupling reactions (e.g., Suzuki-Miyaura) involving 3-Bromo-5-methoxy-2H-chromen-2-one?

  • Methodological Answer :

  • Steric Hindrance : The methoxy group adjacent to bromine may slow transmetallation. Use bulky palladium catalysts (e.g., SPhos) to enhance efficiency.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility but may compete with coupling partners.
  • Monitoring : LC-MS tracks intermediate formation, while X-ray crystallography confirms final product regiochemistry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.